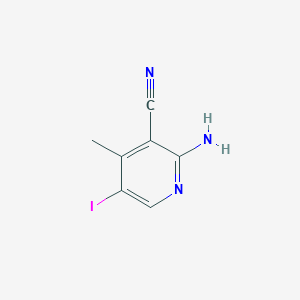

2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-iodo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQHKPCXMQZMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1I)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464466 | |

| Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180995-02-2 | |

| Record name | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

CAS Number: 180995-02-2[1][2][3][4][5]

This technical guide provides a comprehensive overview of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a substituted pyridine compound of interest to researchers and professionals in drug development and chemical synthesis. This document collates available data on its chemical and physical properties, outlines a putative synthesis protocol based on related compounds, and discusses potential areas of application.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some physical properties, such as melting and boiling points, may vary depending on the purity and the specific experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₇H₆IN₃ | [2][3][5] |

| Molecular Weight | 259.05 g/mol | [3][5] |

| Appearance | Solid (likely a white or off-white powder) | [6] |

| Purity | >97% | [1] |

| Solubility | Sparingly soluble in water; more soluble in polar organic solvents like DMSO. | [6] |

| Storage | Store in a cool, dry place away from light, heat, and ignition sources. Keep in a tightly sealed container to prevent moisture absorption and exposure to air. Store separately from strong oxidizing agents. | [3][6] |

Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic route could involve a multi-step process starting from a simpler pyridine derivative. One possible approach is the iodination of a pre-existing 2-amino-4-methylpyridine-3-carbonitrile.

Step 1: Synthesis of 2-Amino-4-methylpyridine-3-carbonitrile

This precursor could potentially be synthesized via a condensation reaction. For instance, a reaction involving an appropriate enamine or enone with malononitrile, a common method for constructing substituted pyridines, could be employed.

Step 2: Iodination

The introduction of the iodine atom at the 5-position of the pyridine ring could be achieved through electrophilic iodination.

-

Reagents and Materials:

-

2-Amino-4-methylpyridine-3-carbonitrile

-

N-Iodosuccinimide (NIS) or other suitable iodinating agent

-

An appropriate solvent, such as acetonitrile or dichloromethane

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

Dissolve 2-amino-4-methylpyridine-3-carbonitrile in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Cool the solution to a suitable temperature, typically 0°C, to control the reaction's exothermicity.

-

Slowly add the iodinating agent (e.g., N-Iodosuccinimide) portion-wise to the reaction mixture while maintaining the temperature.

-

Allow the reaction to stir at a controlled temperature for a specified period, monitoring the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction, for example, by adding a solution of sodium thiosulfate to remove any excess iodine.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product using a suitable technique such as column chromatography or recrystallization to obtain the final this compound.

-

Note: This is a proposed synthetic scheme. The actual reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, would require experimental optimization.

Potential Applications and Biological Activity

While no specific biological activity has been reported for this compound, the chemical scaffold of aminopyridines is prevalent in many biologically active molecules. Structurally related compounds have shown promise in several therapeutic areas, suggesting potential avenues of investigation for this molecule.

-

Kinase Inhibition: Substituted aminopyridines are known to act as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, some aminopyrimidine derivatives have been investigated as inhibitors of EGFR, BRAF, HER-2, and PI3K.[7][8] The structural features of this compound make it a candidate for screening against a panel of kinases to identify potential anticancer activity.

-

Nitric Oxide Synthase (NOS) Inhibition: 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS).[9][10] Overproduction of nitric oxide by iNOS is implicated in various inflammatory conditions. Therefore, this compound could be explored for its potential to modulate NOS activity.

-

Agrochemicals: Pyridine derivatives are widely used in the agricultural industry as herbicides and pesticides.[11] The subject compound could serve as an intermediate in the synthesis of novel agrochemicals.

Visualizations

As no specific signaling pathways or experimental workflows involving this compound have been documented, the following diagrams represent a generalized workflow for the synthesis and a hypothetical workflow for screening its biological activity.

Caption: A generalized workflow for the proposed synthesis and characterization of the target compound.

Caption: A hypothetical workflow for the biological screening of the target compound.

References

- 1. Novachemistry-product-info [novachemistry.com]

- 2. This compound|180995-02-2--AN PharmaTech Co Ltd [anpharma.net]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 180995-02-2 [chemicalbook.com]

- 5. 2-Amino-5-iodo-4-methylnicotinonitrile | C7H6IN3 | CID 11391265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Supplier & Manufacturer in China | CAS 884495-31-6 | High Purity Chemical Compound [nj-finechem.com]

- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

In-Depth Technical Guide: 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties and molecular characteristics of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a compound of interest in medicinal chemistry and drug discovery.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are crucial for a range of applications, from reaction stoichiometry to the design of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₆IN₃ | [1][2] |

| Molecular Weight | 259.05 g/mol | [2] |

| Appearance | Solid (likely white or off-white powder) | [1] |

| CAS Number | 180995-02-2 | [2] |

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.904 u), and Nitrogen (14.007 u)[3][4][5][6][7][8][9][10][11]. The calculation is as follows:

(7 * 12.011) + (6 * 1.008) + (1 * 126.904) + (3 * 14.007) = 259.05 g/mol

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are critical for its application in research and development. While specific, detailed protocols are often proprietary or published in subscription-based journals, a general workflow for its synthesis can be inferred from its structure.

A logical synthetic pathway would likely involve the construction of the substituted pyridine ring followed by the introduction of the cyano and iodo groups. A generalized experimental workflow is depicted below.

Caption: Generalized synthetic workflow for this compound.

Potential Signaling Pathway Interactions

Substituted pyridines are a common scaffold in medicinal chemistry and are known to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. The specific signaling pathways that this compound may modulate would depend on the broader molecular structure into which it is incorporated. A hypothetical interaction with a generic kinase signaling pathway is illustrated below.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Logical Relationships in Drug Discovery

The journey of a compound like this compound from a chemical entity to a potential drug candidate follows a structured and logical progression. This process involves multiple stages of evaluation and optimization.

Caption: Logical progression in a drug discovery pipeline.

References

- 1. This compound Supplier & Manufacturer in China | CAS 884495-31-6 | High Purity Chemical Compound [nj-finechem.com]

- 2. 2-Amino-5-iodo-4-methylnicotinonitrile | C7H6IN3 | CID 11391265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. Atomic/Molar mass [westfield.ma.edu]

- 11. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a polysubstituted pyridine derivative. The pyridine scaffold is a common motif in pharmacologically active compounds.[1][2][3] The presence of an amino group, a cyano group, and an iodine atom provides multiple points for further chemical modification, making it a versatile intermediate in organic synthesis.[4]

Physicochemical Data

The known and computed physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Amino-5-iodo-4-methylnicotinonitrile, 2-Amino-3-cyano-4-methyl-5-iodopyridine | [5] |

| CAS Number | 180995-02-2 | [5] |

| Molecular Formula | C₇H₆IN₃ | [5] |

| Molecular Weight | 259.05 g/mol | [5] |

| Appearance | Solid (likely white or off-white powder) | [6] |

| Melting Point | Data may vary, check specific literature | [6] |

| Boiling Point | Data may vary, check specific literature | [6] |

| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like DMSO | [6] |

| Stability | Should be stored properly to avoid decomposition; sensitive to light, air, and moisture | [6] |

| Storage | Store in a cool, dry place away from heat and strong oxidizing agents in a tightly sealed container | [6] |

Synthesis and Characterization

Proposed Experimental Protocol: Multi-component Synthesis

This protocol is a representative procedure based on similar syntheses of 2-amino-3-cyanopyridine derivatives.[7][8][9]

Reaction Scheme: A mixture of an appropriate aldehyde, malononitrile, a methyl ketone, and ammonium acetate is reacted, often under solvent-free conditions or with microwave irradiation, to yield the desired substituted pyridine.

Materials:

-

Aryl or alkyl aldehyde (1 mmol)

-

Malononitrile (1.1 mmol)

-

Ketone (e.g., Acetophenone) (1 mmol)

-

Ammonium acetate (1.5 mmol)

-

Catalyst (e.g., Na₂CaP₂O₇ or Cu/C) (optional, but can improve yield and reaction time)[8][9]

Procedure:

-

Combine the aldehyde, malononitrile, ketone, and ammonium acetate in a reaction vessel.

-

If using a catalyst, add it to the mixture.

-

Heat the mixture with stirring. Optimal temperatures may range from 80°C to 110°C.[8][9] Alternatively, microwave irradiation can be used to accelerate the reaction.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, it can be isolated by filtration.

-

If no solid forms, the product can be precipitated by adding ice-water.

-

The crude product is then collected by filtration and washed with a cold solvent such as ethanol.

-

Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Proposed Mechanism: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Concurrently, the ketone reacts with ammonium acetate to form an imino derivative. A subsequent Michael addition between these intermediates, followed by cyclization and aromatization, yields the final 2-amino-3-cyanopyridine product.[8]

Caption: Proposed reaction mechanism for the multi-component synthesis of 2-amino-3-cyanopyridines.

Analytical Characterization Protocols

The structure and purity of this compound would be confirmed using standard spectroscopic methods.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, the methyl protons, and the amino protons. Based on similar structures, the aromatic proton would likely appear as a singlet in the downfield region (δ 7.0-8.5 ppm), the methyl group as a singlet around δ 2.0-2.5 ppm, and the amino protons as a broad singlet.[10][11]

-

¹³C NMR: The carbon NMR would show characteristic peaks for the carbon atoms in the pyridine ring, the nitrile carbon, and the methyl carbon.

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy The FTIR spectrum would be used to identify key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.[12]

-

C≡N stretching: A sharp peak around 2200-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N stretching: In the 1400-1650 cm⁻¹ region, characteristic of the pyridine ring.[13]

-

C-H stretching: Aromatic and aliphatic C-H stretches would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

2.2.3. Mass Spectrometry (MS) Mass spectrometry would be used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected protonated molecular ion [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton.[11][14]

Potential Applications in Drug Discovery

The 2-aminopyridine-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[15][16][17]

Kinase Inhibition

Many 2-aminopyridine derivatives are known to be potent kinase inhibitors.[18] For example, they have been identified as inhibitors of IKK-β and c-Met kinase.[1][18] Kinases are crucial components of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer and inflammation. Therefore, this compound could serve as a valuable starting point for the development of novel kinase inhibitors.

Other Potential Biological Activities

-

Anticancer: Due to their role as kinase inhibitors, many compounds with this core structure exhibit antiproliferative activity against various cancer cell lines.[18]

-

Antimicrobial: Substituted 2-aminopyridines have also demonstrated antibacterial and antifungal properties.[17][19]

-

Carbonic Anhydrase Inhibition: Certain 2-amino-3-cyanopyridine derivatives have shown inhibitory effects against carbonic anhydrase isoenzymes, which are involved in various physiological processes.[15]

-

iNOS Inhibition: Related compounds, such as 2-amino-4-methylpyridine, are potent inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[20]

The development workflow for a compound like this compound would typically involve its synthesis, purification, and subsequent screening against a panel of biological targets, such as various kinases, to identify potential therapeutic applications.

Caption: A generalized workflow for the preclinical development of a novel chemical entity.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety | High Purity Supplier in China [pipzine-chem.com]

- 5. 2-Amino-5-iodo-4-methylnicotinonitrile | C7H6IN3 | CID 11391265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Supplier & Manufacturer in China | CAS 884495-31-6 | High Purity Chemical Compound [nj-finechem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed, albeit predicted, spectral data, standardized experimental protocols for its acquisition, and a workflow visualization for spectral analysis.

Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from structurally analogous compounds. These predictions serve as a valuable reference for the identification and characterization of this compound.

Compound Overview

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₇H₆IN₃[1]

-

Molecular Weight: 259.05 g/mol [1]

-

CAS Number: 180995-02-2[1]

-

Appearance: Likely a solid, white or off-white powder.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | H6 (Pyridine ring) |

| ~7.5 | Broad Singlet | 2H | -NH₂ (Amino group) |

| ~2.4 | Singlet | 3H | -CH₃ (Methyl group) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C2 (C-NH₂) |

| ~155 | C6 |

| ~150 | C4 (C-CH₃) |

| ~118 | C≡N (Nitrile) |

| ~95 | C3 (C-CN) |

| ~85 | C5 (C-I) |

| ~20 | -CH₃ (Methyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Spectral Data (Solid, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretch (Amino group) |

| 2225 - 2210 | Strong, Sharp | C≡N stretch (Nitrile) |

| 1650 - 1600 | Medium | N-H bend (Amino group) |

| 1580 - 1450 | Medium-Strong | C=C and C=N stretch (Pyridine ring) |

| 1400 - 1350 | Medium | C-H bend (Methyl group) |

| 850 - 800 | Medium | C-H out-of-plane bend (Aromatic) |

| 600 - 500 | Medium | C-I stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity (%) | Assignment |

| 259 | 100 | [M]⁺ (Molecular Ion) |

| 244 | 40 | [M-CH₃]⁺ |

| 132 | 60 | [M-I]⁺ |

| 105 | 30 | [M-I-HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d₆) inside a clean, dry 5 mm NMR tube.

-

For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Cap the tube and gently invert it several times to ensure the solution is homogeneous.

B. Data Acquisition:

-

Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.

-

"Shim" the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved signals.

-

Acquire the ¹H spectrum using standard pulse sequences. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

A. Sample Preparation (KBr Pellet Method):

-

Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.

-

Mix the ground sample with about 100-200 mg of dry potassium bromide (KBr) powder. KBr is IR-transparent and acts as a matrix.[2]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a clear, transparent pellet.[2]

B. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR instrument for analysis.

-

Record a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

A. Sample Preparation:

-

For Electron Ionization (EI), a small amount of the solid sample can be introduced directly into the ion source via a direct insertion probe.

-

Alternatively, the sample can be dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) and injected into the instrument.

B. Data Acquisition:

-

The sample is ionized in the ion source. In EI-MS, a high-energy electron beam is used to bombard the sample molecules, causing them to lose an electron and form a molecular ion.[3]

-

The resulting ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[4]

-

A detector measures the abundance of ions at each m/z value, generating a mass spectrum. The most abundant ion is designated as the base peak with 100% relative intensity.[3]

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

References

In-Depth Technical Guide to the Solubility Profile of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for determining its solubility, alongside available qualitative information and key physicochemical properties.

Introduction

This compound is a substituted pyridine derivative. Understanding the solubility of this compound is critical for its application in research and development, particularly in drug discovery, where solubility influences assay reliability, formulation development, and ultimately, bioavailability.[1][2] Poor aqueous solubility can be a major hurdle in the development of new chemical entities.[1]

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆IN₃ | PubChem[3] |

| Molecular Weight | 259.05 g/mol | PubChem[3] |

| Appearance | Solid (likely white or off-white powder) | Methylamine Supplier[4] |

| XLogP3 | 1.8 | PubChem[3] |

| Hydrogen Bond Donor Count | 1 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 0 | PubChem[3] |

Solubility Profile

Qualitative Solubility Assessment

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following established experimental protocols are recommended. The choice of method often depends on the stage of research, with kinetic assays being more suited for high-throughput screening in early discovery and thermodynamic assays providing more definitive data for lead optimization.[5][6]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7] It measures the concentration of a saturated solution of a compound in a specific solvent at equilibrium.

Methodology

-

Preparation: Add an excess amount of solid this compound to a clear glass vial.[7]

-

Equilibration: Add a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, or organic solvents) to the vial. Seal the vial and place it in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8][9]

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Centrifuge the sample to pellet the remaining solid.[10]

-

Sample Collection and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[7]

-

Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

-

Calculation: Determine the concentration of the diluted sample using a calibration curve. The original solubility is then calculated by multiplying the measured concentration by the dilution factor.[7]

Kinetic Solubility Assays

Kinetic solubility assays are high-throughput methods used in early drug discovery to rapidly assess the solubility of a large number of compounds.[11][12] These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.

This method measures the scattering of light caused by undissolved particles (precipitate) in a solution.[13]

Methodology

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[11]

-

Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.[11]

-

Buffer Addition: Add the desired aqueous buffer (e.g., PBS) to the wells to achieve a range of final compound concentrations.[11]

-

Incubation: Mix the contents of the wells and incubate at a controlled temperature for a specified time (e.g., 2 hours).[11]

-

Measurement: Use a nephelometer to measure the light scattering in each well. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed.[14]

This method involves separating the undissolved precipitate and then quantifying the concentration of the dissolved compound using UV-Vis spectroscopy.

Methodology

-

Solution Preparation: Similar to the nephelometric assay, prepare a range of concentrations of the compound in an aqueous buffer by diluting a DMSO stock solution.[11]

-

Incubation: Incubate the solutions for a set period.

-

Filtration: Filter the solutions to remove any precipitate.[11]

-

UV Absorbance Measurement: Measure the UV absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).[11]

-

Calculation: Calculate the concentration of the dissolved compound using a standard curve.

Visualizations

Experimental Workflow for Solubility Determination

References

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. 2-Amino-5-iodo-4-methylnicotinonitrile | C7H6IN3 | CID 11391265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Supplier & Manufacturer in China | CAS 884495-31-6 | High Purity Chemical Compound [nj-finechem.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. enamine.net [enamine.net]

- 14. benchchem.com [benchchem.com]

Navigating the Stability and Storage of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a key intermediate in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in downstream applications, thereby safeguarding research and development timelines and maintaining the quality of final drug products.

Core Stability Profile

This compound is a solid, crystalline compound that, like many substituted pyridines and iodinated aromatic compounds, exhibits sensitivity to several environmental factors. While specific quantitative stability data is not extensively published, based on its chemical structure and information from chemical suppliers, a qualitative stability profile can be established. The primary factors influencing its degradation are light, air (oxygen), moisture, and temperature.

Key Stability Considerations:

-

Light Sensitivity: Exposure to light, particularly UV radiation, can induce photochemical degradation. This is a common characteristic of iodine-containing organic molecules, where the carbon-iodine bond can be susceptible to cleavage.

-

Air and Moisture Sensitivity: The compound should be protected from prolonged exposure to air and humidity. The amino group on the pyridine ring can be susceptible to oxidation. Furthermore, the compound may be hygroscopic, and absorbed moisture can facilitate hydrolytic degradation or other undesirable reactions.

-

Thermal Stability: Elevated temperatures can accelerate the rate of decomposition. It is recommended to store the compound in a cool environment to minimize thermal degradation.

-

Incompatibilities: Strong oxidizing agents should be avoided as they can react with the amino group and potentially the pyridine ring itself, leading to decomposition.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling procedures is essential.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes thermal degradation and slows down potential oxidative and hydrolytic processes. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the amino group and other sensitive functionalities.[1] |

| Container | Use a tightly sealed, opaque container. Amber glass vials with a secure cap are recommended. | Protects from light exposure and prevents moisture and air ingress.[1] |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Minimize exposure to ambient air and light during weighing and transfer. | Reduces exposure to atmospheric moisture and oxygen. |

| Incompatibilities | Store separately from strong oxidizing agents. | Prevents potentially vigorous and hazardous reactions that can lead to decomposition.[1] |

Potential Degradation Pathways

While specific degradation products for this compound are not detailed in the available literature, insights can be drawn from the known reactivity of related chemical classes. The primary degradation pathway for many iodinated aromatic compounds is deiodination.[2][3] Other potential degradation routes could involve reactions of the amino and cyano groups.

A logical representation of potential degradation points is illustrated below:

Experimental Protocol: Forced Degradation Study

To quantitatively assess the stability of this compound and identify its degradation products, a forced degradation (stress testing) study is recommended. This involves subjecting the compound to a range of harsh conditions to accelerate decomposition.

Objective: To determine the intrinsic stability of the compound and develop a stability-indicating analytical method.

Materials and Methods:

-

Preparation of Stock Solution:

-

Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including a non-stressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is often a good starting point for method development.

-

The mobile phase could consist of a gradient of acetonitrile and water with a suitable buffer.

-

-

Data Analysis:

-

Calculate the percentage of degradation of the parent compound in each condition.

-

Identify and quantify the major degradation products by comparing the chromatograms of the stressed samples with the control.

-

Mass spectrometry (LC-MS) can be coupled with HPLC to elucidate the structure of the degradation products.

-

The following diagram outlines the experimental workflow for a forced degradation study:

Conclusion

While this compound is a stable compound when stored under appropriate conditions, its sensitivity to light, air, moisture, and heat necessitates careful handling and storage to ensure its quality and prevent degradation. The implementation of a systematic stability testing program, such as the forced degradation study outlined above, is crucial for researchers and drug development professionals to fully understand the stability profile of this important synthetic intermediate. The data generated from such studies will enable the development of robust formulations and ensure the reliability of experimental outcomes.

References

An In-depth Technical Guide to 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of detailed experimental data for this specific molecule, this paper also explores the synthesis, biological activities, and experimental protocols of structurally similar compounds, particularly 2-amino-4-methylpyridine analogs, to provide a foundational understanding and potential research directions. This guide includes a compilation of known synonyms, physicochemical properties, and relevant (though indirect) experimental insights, presented to aid researchers in their scientific endeavors.

Introduction

This compound is a substituted pyridine derivative. The pyridine ring is a core structure in many biologically active compounds, and its various functionalizations can lead to a wide range of pharmacological activities. The presence of an amino group, a cyano group, an iodine atom, and a methyl group on the pyridine core suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. While specific research on this compound is not extensively published, the study of its analogs, particularly those with a 2-amino-4-methylpyridine scaffold, offers valuable insights into its potential applications.

Synonyms and Chemical Identifiers

A clear identification of the target compound is crucial for any research. The following table summarizes the known synonyms and identifiers for this compound.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Amino-5-iodo-4-methylnicotinonitrile[1], 2-Amino-3-cyano-4-methyl-5-iodopyridine[1] |

| CAS Number | 180995-02-2[1] |

| PubChem CID | 11391265[1] |

| Molecular Formula | C₇H₆IN₃[1] |

| Molecular Weight | 259.05 g/mol [1] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are presented below. These computed properties provide a basic understanding of the molecule's characteristics.

| Property | Value |

| Appearance | Solid (likely white or off-white powder)[2] |

| Solubility | May be sparingly soluble in water, more soluble in polar organic solvents like DMSO[2] |

| Stability | Should be stored properly to avoid decomposition (sensitive to light, air, moisture)[2] |

Note: Melting point and boiling point data are not consistently reported and should be referenced from specific supplier literature.

Synthesis and Experimental Protocols (Based on Analogs)

While a specific, detailed synthesis protocol for this compound is not available in the reviewed literature, the synthesis of structurally related 2-amino-4-methylpyridine analogs has been described. These methods can serve as a valuable reference for developing a synthetic route for the target compound.

A general synthetic workflow for related compounds often involves the construction of the substituted pyridine ring followed by functional group interconversions. For instance, the synthesis of 2-amino-4-methylpyridine analogues as inhibitors of inducible nitric oxide synthase (iNOS) has been reported with detailed experimental procedures.[3]

Representative Experimental Protocol for a Related Analog (Synthesis of a 6-substituted 2-amino-4-methylpyridine)

The following is an example of a synthetic step for a related compound, which could be adapted.

Step 1: Alkylation To a solution of a protected 2-amino-4-methylpyridine derivative in a suitable solvent (e.g., freshly distilled THF), a base such as sodium hydride (NaH) is added. After a short period, an alkylating agent (e.g., methyl iodide) is introduced, and the reaction is stirred at room temperature for several hours. The reaction is then quenched with an acidic solution and neutralized. The product is extracted with an organic solvent, washed, and dried.[3]

Step 2: Deprotection The protecting group on the amino functionality is typically removed in the final steps. For example, a pyrrole protecting group can be removed by refluxing in an aqueous ethanol solution of hydroxylamine hydrochloride.[3]

Purification: The final compound is often purified by techniques such as silica gel chromatography.[3]

Biological Activity and Potential Applications (Inferred from Analogs)

Analogs of 2-amino-4-methylpyridine have been investigated as potent and selective inhibitors of inducible nitric oxide synthase (iNOS).[3][4] iNOS is an enzyme involved in inflammatory processes, and its inhibition is a therapeutic target for various inflammatory diseases.

In Vitro iNOS Inhibition by a Related Analog

The inhibitory activity of 2-amino-4-methylpyridine against murine NOS II was determined using in vitro enzyme assays, showing an IC50 of 6 nM.[4] The inhibition was found to be competitive with respect to the substrate, arginine.[4]

The following table summarizes the inhibitory concentrations (IC50) of 2-amino-4-methylpyridine against different NOS isoforms.

| NOS Isoform | IC50 (nM) |

| Murine NOS II (iNOS) | 6[4] |

| Human recombinant NOS II (iNOS) | 40[4] |

| Human recombinant NOS I (nNOS) | 100[4] |

| Human recombinant NOS III (eNOS) | 100[4] |

This data suggests a degree of selectivity for the inducible isoform, which is a desirable characteristic for anti-inflammatory drug candidates.

Signaling Pathways and Experimental Workflows (Hypothetical)

Given the lack of specific data for this compound, any depiction of signaling pathways or experimental workflows would be purely hypothetical and based on the activity of its analogs. For instance, if this compound were to act as an iNOS inhibitor, a potential experimental workflow to assess its efficacy could be as follows:

Caption: Hypothetical workflow for evaluating iNOS inhibitory activity.

Conclusion and Future Directions

This compound represents a chemical entity with potential for further investigation in drug discovery, particularly in the context of inflammation, based on the known activities of its structural analogs. The lack of specific data for this compound highlights an opportunity for novel research.

Future work should focus on:

-

Developing and optimizing a robust synthetic route for this compound.

-

Characterizing its physicochemical properties through experimental methods.

-

Screening the compound for biological activity against a panel of relevant targets, including iNOS and other kinases or enzymes implicated in disease.

-

Elucidating its mechanism of action and potential signaling pathways through in-depth cellular and biochemical assays.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and its derivatives. The provided information on related compounds offers a solid foundation for designing future studies and unlocking the therapeutic potential of this class of molecules.

References

- 1. 2-Amino-5-iodo-4-methylnicotinonitrile | C7H6IN3 | CID 11391265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Supplier & Manufacturer in China | CAS 884495-31-6 | High Purity Chemical Compound [nj-finechem.com]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Amino-5-iodo-4-methylnicotinonitrile and Its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-amino-5-iodo-4-methylnicotinonitrile, a key heterocyclic compound with applications in pharmaceutical research and development. This document details a plausible and referenced two-stage synthesis, starting from readily available precursors. The synthesis involves the initial preparation of the intermediate, 2-amino-4-methylnicotinonitrile, followed by its selective iodination at the 5-position of the pyridine ring.

This guide presents detailed experimental protocols, quantitative data organized for clarity, and visual diagrams of the synthetic workflows to facilitate understanding and replication in a laboratory setting.

Stage 1: Synthesis of the Precursor 2-Amino-4-methylnicotinonitrile

The synthesis of the key precursor, 2-amino-4-methylnicotinonitrile, can be achieved through a multi-step process commencing with the Knoevenagel condensation of acetone and malononitrile. This is followed by reaction with triethyl orthoformate and subsequent cyclization with ammonia.

Experimental Protocol: Synthesis of 2-Amino-4-methylnicotinonitrile

This protocol is adapted from methodologies described in patent literature for the synthesis of related aminopyridine carbonitriles.

Step 1a: Synthesis of Isopropylidenemalononitrile

-

Materials: Malononitrile, Acetone, Acetic Acid, beta-Alanine, tert-Butyl methyl ether (MTBE), Water, Saturated Sodium Chloride solution.

-

Procedure:

-

In a 2000 mL three-neck round-bottom flask equipped with a stirrer, reflux condenser, and a Dean-Stark trap, combine 600 mL of MTBE, 200 g of molten malononitrile, 232 g of acetone, 40 mL of acetic acid, and 2 g of beta-alanine.

-

Heat the reaction mixture to reflux.

-

Continue refluxing for approximately 48 hours, collecting the water that separates in the Dean-Stark trap (approximately 55 mL).

-

After cooling, wash the reaction mixture twice with 250 mL of water and once with 250 mL of a saturated sodium chloride solution.

-

The organic layer containing the isopropylidenemalononitrile can be used directly in the next step.

-

Step 1b: Synthesis of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile mixture

-

Materials: Isopropylidenemalononitrile (from Step 1a), Acetic anhydride, Triethyl orthoformate, Aluminum chloride.

-

Procedure:

-

In a 1-liter three-neck flask equipped with a reflux condenser and a heating mantle, add 165 g of isopropylidenemalononitrile, 280 mL of acetic anhydride, and 253 g of triethyl orthoformate.

-

Add 19.2 g of aluminum chloride at room temperature.

-

Heat the solution to 115°C for 48 hours.

-

Distill off low-boiling materials (approximately 155 mL) at 133-145°C.

-

After cooling, add an additional 75 mL of acetic anhydride and 61.5 g of triethyl orthoformate.

-

Heat the mixture for an additional 24 hours to 150-155°C.

-

The resulting mixture is used in the next step without further purification.

-

Step 1c: Synthesis of 2-Amino-4-methylnicotinonitrile

-

Materials: Mixture from Step 1b, Anhydrous ammonia, Ethanol.

-

Procedure:

-

Treat the mixture of 2-(3-ethoxy-1-methyl-(E)-2-propenylidene)malononitrile and 2-(3,3-diethoxy-1-methylpropylidene)malononitrile with anhydrous ammonia in ethanol to effect ring closure.

-

Further details on the specific conditions for this cyclization step require optimization based on standard laboratory practices for aminopyridine synthesis.

-

Quantitative Data: Synthesis of Isopropylidenemalononitrile (Step 1a)

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles | Yield (%) |

| Malononitrile | 66.06 | 200 | 3.03 | - |

| Acetone | 58.08 | 232 | 3.99 | - |

| Isopropylidenemalononitrile | 106.12 | 242.8 | 2.29 | 84 (theory) |

Stage 2: Iodination of 2-Amino-4-methylnicotinonitrile

The final step in the synthesis is the selective iodination of the 2-amino-4-methylnicotinonitrile precursor at the 5-position of the pyridine ring. A common and effective method for the iodination of activated aromatic rings is the use of N-iodosuccinimide (NIS).

Experimental Protocol: Synthesis of 2-Amino-5-iodo-4-methylnicotinonitrile

This protocol is a general procedure based on the iodination of activated aminopyridine derivatives using N-iodosuccinimide.

-

Materials: 2-Amino-4-methylnicotinonitrile, N-Iodosuccinimide (NIS), Acetonitrile (ACN) or Dichloromethane (DCM), Trifluoroacetic acid (TFA) (catalytic amount, optional), Saturated aqueous sodium thiosulfate solution, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4-methylnicotinonitrile (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Add N-Iodosuccinimide (1.0 - 1.2 equivalents) to the solution.

-

For less reactive substrates, a catalytic amount of trifluoroacetic acid can be added to activate the NIS.

-

Stir the reaction mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to yield 2-amino-5-iodo-4-methylnicotinonitrile.

-

Quantitative Data: Iodination of 2-Amino-4-methylnicotinonitrile

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 2-Amino-4-methylnicotinonitrile | 133.15 | 1 |

| N-Iodosuccinimide | 224.99 | 1.0 - 1.2 |

| 2-Amino-5-iodo-4-methylnicotinonitrile | 259.05 | - |

Synthesis Workflow and Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.

Caption: Overall synthetic workflow for 2-amino-5-iodo-4-methylnicotinonitrile.

Caption: Experimental workflow for the iodination of 2-amino-4-methylnicotinonitrile.

The Ascendancy of Substituted Aminopyridines: A Technical Guide to Their Discovery, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyridines represent a versatile class of heterocyclic compounds that have carved a significant niche in medicinal chemistry and pharmacology. From their early investigation as convulsants to their current applications in treating neurological disorders and their potential in a myriad of other diseases, the journey of substituted aminopyridines is a testament to the power of chemical modification in unlocking therapeutic value. This in-depth technical guide provides a comprehensive overview of the discovery and history of these remarkable compounds, detailing their synthesis, mechanism of action, and key quantitative data to support further research and development.

A Chronicle of Discovery: From Avian Repellents to Neurological Therapeutics

The story of substituted aminopyridines begins with the simplest of the class, 4-aminopyridine (4-AP). Initially recognized for its convulsant properties, it was even used as an avian repellent. However, astute observations of its physiological effects paved the way for its therapeutic exploration. The 1970s marked a turning point, with research increasingly focusing on the potential of 4-AP to restore nerve function. This pioneering work laid the foundation for the development of dalfampridine (a slow-release formulation of 4-AP), which gained FDA approval in 2010 for improving walking in patients with multiple sclerosis. This milestone solidified the therapeutic importance of substituted aminopyridines and spurred further investigation into their derivatives for a wide range of applications.

Core Mechanism of Action: The Voltage-Gated Potassium Channel Blockade

The primary mechanism by which substituted aminopyridines exert their therapeutic effects is through the blockade of voltage-gated potassium (K+) channels.[1] These channels are crucial for repolarizing the cell membrane following an action potential. By physically obstructing the pore of these channels, aminopyridines prolong the duration of the action potential. This extended depolarization leads to an increased influx of calcium ions at the presynaptic terminal, which in turn enhances the release of neurotransmitters. In demyelinated neurons, where potassium channels are often exposed and leaky, this action helps to restore signal conduction.

dot

Caption: Mechanism of action of substituted aminopyridines.

Quantitative Insights: A Summary of Biological Activity

The therapeutic efficacy and potential of substituted aminopyridines are underpinned by their specific interactions with biological targets. The following tables summarize key quantitative data for a selection of these compounds.

Table 1: Inhibition of Voltage-Gated Potassium Channels by Substituted Aminopyridines

| Compound | Channel Subtype | IC50 (µM) | Cell Line | Reference |

| 4-Aminopyridine | Kv1.1 | 170 | CHO | [2] |

| 4-Aminopyridine | Kv1.2 | 230 | CHO | [2] |

| 4-Aminopyridine | Kv1.4 | 399 | HEK | [3] |

| 4-Aminopyridine | Kv2.1 | >1000 | Xenopus oocytes | [4] |

| 4-Aminopyridine | Kv3.1 | 7 | Xenopus oocytes | [4] |

| 3,4-Diaminopyridine | Kv1.1 | 89 | Sol-8 | [5] |

Table 2: Pharmacokinetic Parameters of Selected Aminopyridine Derivatives

| Compound | Administration | Cmax | tmax (h) | t1/2 (h) | Bioavailability (%) | Species | Reference |

| 4-Aminopyridine | Oral (10 mg) | 27.7 ± 6.2 ng/mL | 3.4 ± 1.4 | 3-4 | ~95 | Human | [6][7] |

| 4-Aminopyridine (SR) | Oral (25-60 mg) | Dose-dependent | 2.2-3.0 | 5.7-6.9 | - | Human | [8] |

| 3,5-diaryl-2-aminopyridine (Cpd 1) | Oral (20 mg/kg) | 1.915 ± 0.03 µM | 1 | 2.53 ± 0.1 | 69 ± 19 | Mouse | [5] |

| 3,5-diaryl-2-aminopyridine (Cpd 2) | Oral (20 mg/kg) | 3.34 ± 0.2 µM | 0.5 | 2.96 ± 0.2 | 59.7 ± 23 | Mouse | [5] |

Key Experimental Protocols

The synthesis of substituted aminopyridines has evolved to include highly efficient and versatile methods. Below are detailed protocols for the synthesis of key aminopyridine scaffolds.

Protocol 1: One-Pot, Three-Component Synthesis of Substituted 2-Imino-1,2-dihydropyridines

This catalyst-free method offers a straightforward approach to synthesizing multisubstituted iminopyridines.[9]

Materials:

-

Benzylidenemalononitrile (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Amine (e.g., benzylamine or ethylenediamine, 1.0 mmol)

-

Ethanol (10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

In a round-bottom flask, dissolve benzylidenemalononitrile (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

-

To this solution, add the appropriate amine (1.0 mmol).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the crystalline product will often precipitate from the reaction mixture.

-

Isolate the product by filtration, wash with cold ethanol, and dry under a vacuum.

dot

Caption: Workflow for the three-component synthesis of iminopyridines.

Protocol 2: Synthesis of 2-Aminopyridine Derivatives via a Multicomponent Reaction

This solvent-free, multicomponent reaction provides an efficient and environmentally friendly route to various 2-aminopyridine derivatives.[10]

Materials:

-

Enaminone (1 mmol)

-

Malononitrile (1 mmol)

-

Primary amine (1 mmol)

-

Reaction vessel

Procedure:

-

Combine the enaminone (1 mmol), malononitrile (1 mmol), and the desired primary amine (1 mmol) in a reaction vessel without any solvent.

-

Heat the reaction mixture to 80°C.

-

Maintain the temperature and stir for 3 hours.

-

After cooling, the product can be purified by appropriate methods such as recrystallization or column chromatography.

Protocol 3: Synthesis of [18F]5-methyl-3-fluoro-4-aminopyridine for PET Imaging

This protocol details the synthesis of a radiolabeled aminopyridine derivative for use in Positron Emission Tomography (PET) imaging, highlighting the application of these compounds as diagnostic tools.[11][12]

Materials:

-

3-fluoro-5-methyl-4-nitropyridine N-oxide

-

[18F]Fluoride

-

Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Appropriate solvents and reagents for radiosynthesis

Procedure:

-

Isotope Exchange: Conduct an isotope exchange reaction with [18F]fluoride on the 3-fluoro-5-methyl-4-nitropyridine N-oxide precursor.

-

Reduction: Perform a palladium on carbon-mediated hydrogenation of the nitro and N-oxide groups using hydrogen gas to yield [18F]5Me3F4AP.

-

Purification: Purify the final radiolabeled product using standard radiochemistry techniques to ensure high purity and molar activity for PET imaging studies.

Future Directions and Conclusion

The field of substituted aminopyridines continues to be an exciting area of research. The core pyridine scaffold provides a versatile platform for the development of new chemical entities with a wide range of biological activities. Current research is focused on synthesizing derivatives with improved selectivity for specific potassium channel subtypes to minimize off-target effects. Furthermore, the exploration of substituted aminopyridines for indications beyond neurological disorders, including cancer and infectious diseases, is a rapidly growing area. The development of novel radiolabeled aminopyridines will also enhance their utility as diagnostic tools in PET imaging. With a rich history and a promising future, substituted aminopyridines are poised to remain a cornerstone of medicinal chemistry and drug discovery for years to come.

References

- 1. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Voltage-Gated Potassium Channels in Breast Cancer: Mechanistic Insights into 4-Aminopyridine-Induced Cell Death | MDPI [mdpi.com]

- 3. jneurosci.org [jneurosci.org]

- 4. Gating-dependent mechanism of 4-aminopyridine block in two related potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and safety of multiple oral doses of sustained-release 4-aminopyridine (Fampridine-SR) in subjects with chronic, incomplete spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 11. Synthesis of K+ channel radioligand [18F]5-methyl-3-fluoro-4-aminopyridine and PET imaging in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

Theoretical Properties of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the physicochemical and spectroscopic properties of 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to a lack of direct experimental data in publicly accessible literature, this document leverages data from structurally related compounds and computational predictions to offer insights into its molecular structure, reactivity, and potential biological activity. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this molecule.

Introduction

This compound belongs to the substituted aminopyridine class of compounds, which are known to exhibit a wide range of biological activities.[1][2] The presence of an amino group, a cyano group, an iodine atom, and a methyl group on the pyridine ring suggests a molecule with diverse chemical reactivity and potential for forming various intermolecular interactions. These features make it an attractive scaffold for the design of novel therapeutic agents and functional materials.[3][4] This guide will systematically explore the predicted theoretical properties of this compound.

Molecular and Physicochemical Properties

The fundamental molecular and predicted physicochemical properties of this compound are summarized in Table 1. These values are primarily derived from computational models and data available for analogous structures. It is important to note that experimental validation of these properties is required for confirmation.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Data Source |

| Molecular Formula | C₇H₆IN₃ | PubChem |

| Molecular Weight | 259.05 g/mol | PubChem[5] |

| Appearance | Likely a solid (white or off-white powder) | Based on related compounds |

| Melting Point (°C) | No experimental data available. Predicted to be a solid at room temperature. | N/A |

| Boiling Point (°C) | No experimental data available. | N/A |

| Solubility | Predicted to be sparingly soluble in water, more soluble in polar organic solvents like DMSO. | Based on related compounds[6] |

| pKa | No experimental data available. The pyridine nitrogen is expected to be basic, and the amino group weakly basic. | N/A |

| LogP (XLogP3) | 1.8 | PubChem[5] |

| Topological Polar Surface Area (TPSA) | 62.7 Ų | PubChem[5] |

| Hydrogen Bond Donors | 1 (from the amino group) | ChemScene[7] |

| Hydrogen Bond Acceptors | 3 (from the pyridine nitrogen, cyano nitrogen, and amino nitrogen) | ChemScene[7] |

| Rotatable Bonds | 0 | ChemScene[7] |

Spectroscopic Properties (Theoretical Predictions)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of novel compounds. Online prediction tools and data from similar structures can provide valuable estimates.[8][9]

¹H NMR:

-

Methyl Protons (-CH₃): Expected to appear as a singlet in the range of δ 2.0-2.5 ppm.[10]

-

Aromatic Proton (H-6): The single proton on the pyridine ring is expected to be a singlet and shifted downfield due to the electron-withdrawing effects of the adjacent nitrogen and iodine atoms.

-

Amino Protons (-NH₂): A broad singlet is anticipated, with its chemical shift being solvent-dependent.

¹³C NMR:

-

The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the various substituents. The carbon bearing the iodine atom (C-5) is expected to be significantly shifted upfield due to the heavy atom effect. The quaternary carbons (C-2, C-3, C-4, and C-5) will have distinct chemical shifts. The cyano carbon (-C≡N) will appear in the characteristic region for nitriles (around 115-125 ppm).[11]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[12]

-

N-H Stretching: The amino group should exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

-

C≡N Stretching: A sharp, medium-intensity band is expected in the range of 2210-2260 cm⁻¹ for the nitrile group.

-

C=C and C=N Stretching: Aromatic ring vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic and methyl C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.[13][14]

-

Molecular Ion Peak (M⁺): The molecular ion peak is expected at m/z 259.

-

Isotope Peaks: The presence of iodine will result in a characteristic M+1 peak with a very low relative abundance, as ¹²⁷I is the only stable isotope.

-

Fragmentation: Common fragmentation pathways for related iodo-pyridines may involve the loss of an iodine radical (I•), a hydrogen cyanide molecule (HCN) from the pyridine ring, or cleavage of the methyl group.[15]

Synthesis and Reactivity

While a specific synthesis protocol for this compound has not been found in the literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted 2-aminopyridine-3-carbonitriles.[16][17] A potential multi-component reaction approach is outlined below.

Proposed Synthetic Pathway

A one-pot synthesis could involve the reaction of an appropriate β-keto-nitrile precursor with malononitrile and an ammonia source, followed by iodination. A more direct approach might utilize a pre-iodinated starting material.

Caption: A proposed synthetic workflow for this compound.

Predicted Reactivity

-

Amino Group: The amino group can act as a nucleophile and can be a site for derivatization, such as acylation, alkylation, or formation of Schiff bases.

-

Cyano Group: The nitrile group can undergo hydrolysis to form a carboxylic acid or an amide, or it can be reduced to an amine.

-

Iodine Atom: The iodine substituent can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), making it a valuable handle for further molecular elaboration.

-

Pyridine Ring: The pyridine ring can undergo electrophilic substitution, although the electron-donating amino group and the electron-withdrawing cyano and iodo groups will influence the regioselectivity of such reactions.

Potential Biological Activity and Applications

Aminopyridine derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] They often act as inhibitors of various enzymes, such as kinases.[4]

Potential Signaling Pathway Involvement

Given the structural motifs present in this compound, it could potentially interact with various biological targets. For instance, substituted pyridines have been investigated as inhibitors of enzymes like Lysine-specific demethylase 1 (LSD1) and c-Met kinase.[4][18]

Caption: A generalized workflow illustrating the potential mechanism of action for the title compound.

Conclusion

This compound is a molecule with significant potential for further investigation in drug discovery and materials science. This technical guide provides a theoretical foundation for its properties, synthesis, and potential applications. The lack of direct experimental data underscores the need for future research to synthesize and characterize this compound, which will be essential for validating the theoretical predictions presented herein and unlocking its full potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising chemical entity.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-iodo-4-methylnicotinonitrile | C7H6IN3 | CID 11391265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Supplier & Manufacturer in China | CAS 884495-31-6 | High Purity Chemical Compound [nj-finechem.com]

- 7. chemscene.com [chemscene.com]

- 8. CASPRE [caspre.ca]

- 9. Visualizer loader [nmrdb.org]

- 10. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 2-Aminopyridine-3-carbonitrile: Properties, Synthesis, Uses & Safety | High Purity Supplier in China [pipzine-chem.com]

- 17. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Chemical Studies of Substituted Pyridines: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of quantum chemical studies on substituted pyridines, a class of heterocyclic compounds of immense importance in medicinal chemistry and materials science. We delve into the computational methodologies employed to elucidate the electronic structure, reactivity, and spectroscopic properties of these molecules. Furthermore, this guide presents detailed experimental protocols for the synthesis of key substituted pyridine scaffolds. Quantitative data from various computational studies are summarized in tabular format to facilitate comparison and analysis. Visual diagrams of computational workflows and reaction mechanisms are provided to enhance understanding. This document is intended for researchers, scientists, and drug development professionals who are actively engaged in the design and synthesis of novel pyridine derivatives.

Introduction

The pyridine ring is a fundamental structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, electronic characteristics, and ability to engage in specific biological interactions. Quantum chemical calculations have emerged as a powerful tool in the rational design of substituted pyridines, offering profound insights into their behavior at the molecular level.

Computational methods, particularly Density Functional Theory (DFT), enable the prediction of various molecular properties such as geometries, electronic energies, and charge distributions. These theoretical investigations are invaluable for understanding substituent effects, reaction mechanisms, and for predicting the spectroscopic signatures of novel compounds. This guide will explore the practical application of these computational techniques and provide a bridge to the experimental synthesis of these important molecules.

Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. A typical computational workflow for studying substituted pyridines is outlined below.

A General Computational Workflow

The process of computationally investigating a substituted pyridine derivative generally follows a standardized sequence of steps, from initial structure preparation to the calculation of various molecular properties.

Caption: A typical workflow for a computational chemistry study of a substituted pyridine.

Levels of Theory and Basis Sets